Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Conformational Analysis Computational Chemistry Bicyclic Scaffolds

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic heterocyclic ester featuring a fused cyclopropane ring and an oxygen atom within the [3.1.0] scaffold. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, this compound presents a rigid, strained architecture that dictates distinct conformational preferences compared to regioisomeric oxa-bicyclohexane analogues.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 335599-07-0
Cat. No. B1601273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
CAS335599-07-0
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2C1COC2
InChIInChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3
InChIKeyXAESUVRCRNJFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0): A Conformationally Constrained Bicyclic Ester Building Block for Medicinal Chemistry and Antiviral Intermediate Synthesis


Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic heterocyclic ester featuring a fused cyclopropane ring and an oxygen atom within the [3.1.0] scaffold [1]. With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol, this compound presents a rigid, strained architecture that dictates distinct conformational preferences compared to regioisomeric oxa-bicyclohexane analogues [2]. The ethyl ester substituent at the 6-position provides a versatile synthetic handle for further functionalization, making it a strategic intermediate in the preparation of biologically active molecules, including antiviral protease inhibitors [3].

Why Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Cannot Be Simply Replaced by Other Bicyclo[3.1.0]hexane or Oxabicyclic Analogues in Key Synthetic Applications


The precise positioning of the oxygen atom within the bicyclo[3.1.0]hexane framework critically governs the ring-puckering energetics and conformational population, which in turn affect molecular recognition, receptor binding, and downstream biological activity [1]. Furthermore, the ethyl ester at the 6-position imparts specific solubility and reactivity characteristics that differ from the corresponding methyl ester, free carboxylic acid, or aminomethyl analogues . Generic substitution with a 2-oxa regioisomer, an aza congener, or a different ester derivative risks altering the conformational bias, metabolic stability, or synthetic tractability of the final drug candidate, potentially compromising both in vitro potency and in vivo pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate: Conformation, Physicochemistry, and Synthetic Utility vs. Key Comparators


Ring-Puckering Energy Profile of 3-Oxabicyclo[3.1.0]hexane Core vs. 6-Oxa, 2-Oxa, and 3,6-Dioxa Analogues

Ab initio (HF, MP2) and DFT (B3LYP) calculations of the ring-puckering potential energy profiles of bicyclo[3.1.0]hexane and its three oxygen analogues (6-oxa, 3-oxa, 3,6-dioxa) reveal that the 3-oxabicyclo[3.1.0]hexane scaffold possesses a unique double-minimum potential with distinct barrier heights compared to the 6-oxa and 3,6-dioxa systems [1]. The B3LYP functional reproduces experimental microwave and electron diffraction data more accurately than MM3 force-field methods for the 3-oxa system, indicating that electron correlation effects are critical for correctly modeling its conformational behavior [1]. This differential puckering energetics directly impacts the scaffold's ability to orient substituents for optimal target binding.

Conformational Analysis Computational Chemistry Bicyclic Scaffolds

Conformational Locking in Nucleoside Design: 3-Oxa vs. 2-Oxa Scaffold Preference for Kinase Recognition

Ludek et al. (2012) demonstrated that starting from a known 3-oxabicyclo[3.1.0]hexane scaffold (I), shifting the oxygen atom to generate a 2-oxabicyclo[3.1.0]hexane template (II) resulted in a scaffold that more closely mimics the tetrahydrofuran ring of conventional nucleosides [1]. Among the synthesized locked nucleosides, only the cytidine analogue built on the 2-oxa template exhibited moderate anti-HIV activity in HOS-313 cells expressing HSV-1 TK, whereas the uridine and thymidine analogues were inactive, indicating that the 3-oxa scaffold alone is insufficient for kinase-mediated activation [1]. This establishes the 3-oxa scaffold as a distinct starting point that can be strategically isomerized to the 2-oxa system for specific biological applications.

Nucleoside Analogues Antiviral Research Conformational Restriction

Physicochemical Properties: Ethyl Ester LogP and PSA Differentiation vs. Methyl Ester and Free Acid Analogues

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has a calculated LogP of 0.44 and a topological polar surface area (tPSA) of 35.53 Ų . The ethyl ester provides approximately 0.5 log units greater lipophilicity than the corresponding methyl ester (CAS 89921-53-9), consistent with the general Hansch π contribution of a methylene unit [1]. This incremental lipophilicity can enhance passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays, striking a balance that the free carboxylic acid (predominantly ionized at physiological pH, LogD₇.₄ significantly lower) cannot achieve [1].

Lipophilicity Drug-likeness Physicochemical Profiling

Patent-Cited Synthetic Utility as an Intermediate for Heterocyclic Antiviral Compounds

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is explicitly cited as a synthetic intermediate in US Patent Application US2008/249087 A1 (Rotstein & Melville, assigned to Roche Palo Alto), which describes heterocyclic antiviral compounds [1]. The patent discloses a synthetic route to this bicyclic ester via Cu(II)-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate, yielding the target compound with approximately 47% yield [1]. This established synthetic methodology and documented role in a pharmaceutical patent portfolio differentiates the ethyl ester from other bicyclo[3.1.0]hexane derivatives not cited in drug-relevant patent literature.

Antiviral Drug Synthesis Patent Intermediate Cyclopropanation

Optimal Application Scenarios for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of Conformationally Locked Nucleoside Analogues Requiring 3-Oxa Scaffold as a Precursor to 2-Oxa Bioisosteres

Research groups engaged in nucleoside drug discovery can leverage this compound as a starting point for synthesizing conformationally constrained nucleoside analogues. The 3-oxabicyclo[3.1.0]hexane core serves as a precursor that can be isomerized to the 2-oxa template, which more closely mimics the tetrahydrofuran ring of natural nucleosides and has demonstrated anti-HIV activity in cell-based assays [1]. Procurement of the 3-oxa ester ensures access to a scaffold with well-characterized ring-puckering energetics, enabling rational design of North-locked conformations.

Antiviral Drug Development: Key Intermediate for Heterocyclic Protease Inhibitors

As documented in US Patent US2008/249087 A1, this compound is a validated intermediate for constructing heterocyclic antiviral agents [1]. The Cu(II)-catalyzed cyclopropanation route provides a reproducible synthesis with ~47% yield [2]. Pharmaceutical development teams seeking a reliable, patent-referenced building block for protease inhibitor programs can prioritize this compound over non-validated bicyclic esters.

Computational Chemistry and Structure-Based Drug Design: Scaffold with DFT-Validated Conformational Parameters

For computational chemists conducting docking studies or molecular dynamics simulations, the 3-oxabicyclo[3.1.0]hexane scaffold has been rigorously parameterized using ab initio (HF, MP2) and DFT (B3LYP) methods, with calculated ring-puckering profiles validated against microwave, electron diffraction, and far-infrared experimental data [1]. This makes the compound an ideal choice for in silico screening campaigns where conformational accuracy of the core scaffold is critical.

Physicochemical Property Optimization: Balancing Lipophilicity and Polarity with the Ethyl Ester Handle

With a measured LogP of 0.44 and tPSA of 35.53 Ų, the ethyl ester derivative occupies a narrow physicochemical window that balances passive permeability with aqueous solubility [1]. Compared to the more polar methyl ester or the ionizable free acid, the ethyl ester is particularly suitable for lead optimization programs where a modest increase in lipophilicity is desired without introducing metabolic liabilities associated with larger alkyl esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.